B1574707 TAS3681

TAS3681

カタログ番号 B1574707
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAS3681 is a potent and orally active androgen receptor antagonist. TAS3681 suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. TAS3681 effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. TAS3681 treatment effectively decreased AR level in CRPC tumors in vivo. TAS3681 exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that TAS3681 has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.

科学的研究の応用

Androgen Receptor Antagonist in Prostate Cancer

TAS3681 has shown significant promise as a novel androgen receptor (AR) antagonist, particularly in the context of prostate cancer. It demonstrates pure AR antagonistic activity against several AR mutations and effectively counters tumor growth in AR-v7 positive xenograft models. This is particularly relevant for metastatic castration-resistant prostate cancer where AR aberrations play a critical role in resistance to AR-targeted therapies. TAS3681's ability to downregulate AR, including its activity against full-length and splice variant AR forms, positions it as a potentially valuable therapeutic strategy in combating resistance to current and second-generation therapies targeting AR signaling (Seki et al., 2018).

Potential for Treating Castration-Resistant Prostate Cancer

Studies have also highlighted TAS3681's potential in treating castration-resistant prostate cancer (CRPC). It exhibits a unique profile as an AR antagonist with AR downregulating activity, showing efficacy in suppressing the growth of AR-positive prostate cancer cells. Moreover, TAS3681 does not stimulate AR nuclear translocation and suppresses wild-type and mutant AR transactivation in cells, which is indicative of its robust AR antagonist profile. Its ability to effectively decrease AR levels in CRPC tumors in vivo suggests a novel approach for treating CRPC (Minamiguchi et al., 2014).

Ligand-Independent AR Activation Inhibition

TAS3681's role in inhibiting ligand-independent AR activation, a major issue in CRPC progression, is notable. It displays potent AR downregulation activity, which is a new and potentially effective approach for CRPC treatment. This includes its impact on both AR and c-Myc protein expressions, making TAS3681 a valuable candidate for further exploration in CRPC therapeutic strategies (Kajiwara et al., 2016).

Impact on Aberrant AR Signaling in Tumor Resistance

TAS3681's impact on aberrant AR signaling, driving tumor resistance to AR-targeted therapies, is a significant aspect of its application. By downregulating both full length and splice variant AR, TAS3681 addresses acquired resistance mechanisms in patients undergoing treatment with current AR-targeted therapies like enzalutamide and abiraterone. This further underlines its potential as a novel and effective treatment option in the landscape of prostate cancer therapies (Kajiwara et al., 2017).

特性

製品名

TAS3681

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

TAS3681;  TAS-3681;  TAS 3681.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。